![molecular formula C7H13NO B2703193 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine CAS No. 2225144-35-2](/img/structure/B2703193.png)
2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine
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Overview
Description
Molecular Structure Analysis
The InChI code for “2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine” is 1S/C7H13NO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Conformational Analysis
Research into 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine and similar compounds focuses on their synthesis and potential applications in drug discovery. For instance, a study on the synthesis of cyclobutane amino acid analogues of furanomycin, which involves the unusual 2-oxabicyclo[3.2.0]heptane core, highlights a method that could be applicable to the synthesis of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine analogues. This method employs a formal [2 + 2] cycloaddition strategy, indicating the potential of such compounds in the development of biologically active products (Avenoza et al., 2010).
Drug Discovery Building Blocks
The synthesis of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists reveals the importance of oxabicyclic structures in developing compounds with specific biological activities. These structures can be engineered to interact selectively with receptor subtypes, showcasing the versatility of 2-oxabicyclo compounds in medicinal chemistry (Tecle et al., 1993).
Advanced Building Blocks for Drug Discovery
A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks for drug discovery, has been developed. This method uses common chemicals and highlights the potential of oxabicyclo compounds in facilitating the rapid synthesis of complex molecules for pharmaceutical applications (Denisenko et al., 2017).
Functional Diversity and Drug Analogues
Another significant application is the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which act as carbon-atom bridged morpholines. These compounds can mimic the structure of γ-amino butyric acid (GABA), leading to backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin. This demonstrates the utility of 2-oxabicyclo compounds in creating more stable and potentially safer versions of existing medications (Garsi et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-1-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQMGSRJYROKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Oxabicyclo[3.1.1]heptan-1-yl}methanamine | |
CAS RN |
2225144-35-2 |
Source
|
Record name | {2-oxabicyclo[3.1.1]heptan-1-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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